
2-(4-(Cyclopropylmethoxy)phenyl)acetohydrazide
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Overview
Description
2-(4-(Cyclopropylmethoxy)phenyl)acetohydrazide is an organic compound that belongs to the class of acetohydrazides. This compound features a cyclopropylmethoxy group attached to a phenyl ring, which is further connected to an acetohydrazide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Cyclopropylmethoxy)phenyl)acetohydrazide typically involves the reaction of 4-(cyclopropylmethoxy)benzaldehyde with hydrazine hydrate in the presence of acetic acid. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired acetohydrazide.
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Step 1: Formation of Schiff Base
Reactants: 4-(cyclopropylmethoxy)benzaldehyde, hydrazine hydrate
Conditions: Acetic acid as a catalyst, reflux conditions
Intermediate: Schiff base
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Step 2: Reduction of Schiff Base
Reactants: Schiff base intermediate, reducing agent (e.g., sodium borohydride)
Conditions: Mild temperature, solvent (e.g., ethanol)
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Cyclopropylmethoxy)phenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
Oxidation: Oxo derivatives
Reduction: Hydrazine derivatives
Substitution: Substituted phenylacetohydrazides
Scientific Research Applications
2-(4-(Cyclopropylmethoxy)phenyl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(Cyclopropylmethoxy)phenyl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)acetohydrazide
- 2-(4-Chlorophenyl)acetohydrazide
- 2-(4-Bromophenyl)acetohydrazide
Uniqueness
2-(4-(Cyclopropylmethoxy)phenyl)acetohydrazide is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and pharmacological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[4-(cyclopropylmethoxy)phenyl]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-14-12(15)7-9-3-5-11(6-4-9)16-8-10-1-2-10/h3-6,10H,1-2,7-8,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNFMNMTKWTKBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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